4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide is an intriguing compound in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through the following steps:
Formation of 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid: : This can be achieved through the reaction of 1H-pyrazole with chlorodifluoromethane in the presence of a base like sodium hydride, followed by carboxylation using carbon dioxide.
Coupling with 1-dimethyl-1H-pyrazole-3-carboxamide: : The carboxylic acid derivative is then coupled with 1-dimethyl-1H-pyrazole-3-carboxamide using a dehydrating agent like thionyl chloride or carbodiimides.
Industrial Production Methods
For large-scale production, optimizations might involve continuous flow synthesis to enhance the yield and reduce reaction time. Catalysts and automated systems play crucial roles in scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The pyrazole rings can undergo oxidation under the influence of strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: : The compound can be reduced at the difluoromethyl group to form a methyl group under hydrogenation conditions.
Substitution: : Electrophilic substitution reactions can occur at the pyrazole rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: : Hydrogen gas (H₂) with a palladium catalyst.
Substitution agents: : Electrophiles like halogens or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: : Pyrazole oxides.
Reduction: : Methyl substituted pyrazole derivatives.
Substitution: : Various halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
Chemistry
This compound finds applications in the synthesis of more complex organic molecules. It acts as a precursor in forming diversified functional groups on the pyrazole ring.
Biology
It is used in biochemical assays to study enzyme interactions and cellular pathways due to its structural uniqueness and functional groups.
Medicine
The compound is studied for its potential in developing pharmaceuticals targeting specific enzymes and receptors, showing promise in treating certain conditions.
Industry
In the industrial sector, it serves as a building block for creating advanced materials and polymers due to its robust chemical structure.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets like enzymes or receptors. The difluoromethyl group enhances binding affinity, while the pyrazole rings facilitate interactions through hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds like 1-methyl-1H-pyrazole and 4-amino-1H-pyrazole, 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its difluoromethyl group and dual pyrazole structure, which enhances its stability and reactivity.
List of Similar Compounds
1-methyl-1H-pyrazole
4-amino-1H-pyrazole
4-({[1-(methyl)-1H-pyrazol-5-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
Properties
IUPAC Name |
4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-N,1-dimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N6O2/c1-14-10(21)8-6(5-18(2)17-8)16-9(20)7-3-4-15-19(7)11(12)13/h3-5,11H,1-2H3,(H,14,21)(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXMANPMPMEZJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1NC(=O)C2=CC=NN2C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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